Piperazine derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. Among these, 1-[2-(Trifluoromethyl)benzoyl]piperazine is a compound that has been studied for its potential applications in various fields, including its role as a serotonin receptor agonist, anti-acetylcholinesterase activity, antibacterial properties, and anticancer effects. This comprehensive analysis will delve into the mechanism of action and applications of this compound across different domains, drawing on the findings from multiple research studies.
Piperazine derivatives have shown promising results as antimicrobial agents. For example, 1-Benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazine and its analogs have exhibited in vitro activity against various Bacillus and Clostridium species. These compounds have been found to inhibit protein and DNA synthesis in bacteria, which is a critical aspect of their antibacterial mechanism3. Another study highlighted the synthesis of novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, which demonstrated potent antibacterial efficacy and biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in some cases4.
The anticancer potential of 2-benzoylbenzofuran derivatives possessing a piperazine linker has been evaluated against a panel of human tumor cell lines. These derivatives have shown to induce apoptosis in cancer cells, with certain compounds exhibiting significant cytotoxic activity while maintaining a lower toxicity profile towards normal human cells5. Similarly, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been synthesized and tested for their antiproliferative activity, with some compounds displaying reasonable activity against various cancer cell lines7.
The antioxidant properties of piperazine derivatives have also been explored. A series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized and assessed for their antioxidant activities. Among these, certain compounds showed moderate antioxidant activity, which could be beneficial in combating oxidative stress-related diseases6.
Piperazine derivatives have been extensively studied for their central pharmacological activity, which primarily involves the activation of the monoamine pathway. These derivatives have been used therapeutically as antipsychotic, antidepressant, and anxiolytic drugs. The piperazine moiety's ability to interact with central nervous system receptors makes it a valuable scaffold for developing new therapeutic agents9.
The synthesis of 1-[2-(Trifluoromethyl)benzoyl]piperazine involves several key steps that typically include the acylation of piperazine derivatives. A common method involves the following:
Technical parameters such as reaction time, temperature, and molar ratios of reactants can significantly influence yield and purity.
The molecular structure of 1-[2-(Trifluoromethyl)benzoyl]piperazine features a piperazine ring connected to a benzoyl moiety that carries a trifluoromethyl substituent. Key structural details include:
The InChI representation for this compound is InChI=1S/C12H13F3N2O/c13-12(14,15)10-3-1-2-9(8-10)11(18)17-6-4-16-5-7-17/h1-3,8,16H,4-7H2
, which provides a standard way to describe its structure .
1-[2-(Trifluoromethyl)benzoyl]piperazine can undergo various chemical reactions:
These reactions are crucial for developing derivatives with tailored functionalities for specific applications.
The mechanism of action of 1-[2-(Trifluoromethyl)benzoyl]piperazine primarily involves its interaction with biological macromolecules such as enzymes and receptors. The piperazine moiety serves as a scaffold that positions pharmacophoric groups effectively for binding:
Studies have shown that modifications in the structure can lead to significant changes in potency and selectivity against specific targets .
The physical properties of 1-[2-(Trifluoromethyl)benzoyl]piperazine include:
Chemical properties include reactivity towards nucleophiles due to the electrophilic nature of the carbonyl group in the benzoyl moiety .
1-[2-(Trifluoromethyl)benzoyl]piperazine has several scientific applications:
1-[2-(Trifluoromethyl)benzoyl]piperazine (CAS 179534-78-2) is a synthetic organic compound featuring a piperazine ring N-acylated with a 2-(trifluoromethyl)benzoyl group. Its molecular formula is C₁₂H₁₃F₃N₂O, with a molecular weight of 258.24 g/mol [1] [2] [4]. This compound exemplifies strategic molecular design in medicinal chemistry, leveraging synergistic effects between its heterocyclic core and fluorine-rich aromatic moiety. It serves as a key intermediate or structural motif in developing pharmacologically active agents, though its specific therapeutic applications remain under investigation. The compound typically presents as a solid with predicted physicochemical properties including a boiling point of 361.1 ± 42.0 °C and density of 1.265 ± 0.06 g/cm³ [4]. Its pKa of 8.31 ± 0.10 suggests moderate basicity, consistent with piperazine derivatives [4].
Table 1: Fundamental Chemical Characteristics of 1-[2-(Trifluoromethyl)benzoyl]piperazine
Property | Value | Source |
---|---|---|
CAS Registry Number | 179534-78-2 | [2] [4] |
Molecular Formula | C₁₂H₁₃F₃N₂O | [1] [4] |
Molecular Weight | 258.24 g/mol | [2] [4] |
Predicted Boiling Point | 361.1 ± 42.0 °C | [4] |
Predicted Density | 1.265 ± 0.06 g/cm³ | [4] |
Predicted pKa | 8.31 ± 0.10 | [4] |
Storage Temperature | 2-8°C | [4] |
Piperazine derivatives contain a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4. This diazacyclohexane scaffold adopts a chair conformation, positioning substituents equatorially or axially, which critically influences biological interactions [7] [10]. The nitrogen atoms serve distinct roles: N¹ often participates in hydrogen bonding as a hydrogen bond acceptor, while N⁴ typically acts as a basic center amenable to functionalization with acyl, alkyl, or aryl groups [7]. This versatility enables piperazine to serve as a conformational constraint, solubility enhancer, or pharmacophore anchor in drug design.
1-[2-(Trifluoromethyl)benzoyl]piperazine exemplifies N-acylpiperazine architecture, where the benzoyl group links ortho-trifluoromethylphenyl to N¹ of the piperazine. Spectroscopic characterization confirms this connectivity: nuclear magnetic resonance (NMR) shows distinct carbonyl carbon shifts near 165 ppm, while mass spectrometry exhibits characteristic fragments at m/z 259.10528 ([M+H]⁺) and 281.08722 ([M+Na]⁺) [5]. Synthesis typically involves acylating piperazine with 2-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions or using coupling reagents. Industrial routes employ tert-butyloxycarbonyl (Boc)-protected piperazines to control monoacylation, followed by deprotection [4] [10]. The compound’s stability stems from the amide bond’s resistance to hydrolysis, though the trifluoromethyl group may influence electronic properties.
Figure: Molecular Structure of 1-[2-(Trifluoromethyl)benzoyl]piperazine Highlighting Key Features
o-Trifluoromethylphenyl | C=O | N¹— Piperazine Ring (N¹ and N⁴ nitrogen atoms)
The trifluoromethyl (-CF₃) group profoundly influences molecular properties through steric, electronic, and hydrophobic effects. With a van der Waals volume similar to isopropyl but higher electronegativity (3.0 for F vs. 2.5 for O), -CF₃ acts as a strong electron-withdrawing group that modulates aromatic ring electrophilicity without participating in metabolic reactions [3] [7] [9]. In 1-[2-(Trifluoromethyl)benzoyl]piperazine, ortho-substitution on the benzoyl ring induces steric constraints near the carbonyl, potentially affecting conformation and target binding.
Key physicochemical impacts include:
Pharmacologically, trifluoromethyl groups often enhance target affinity. In serotonin receptor ligands like TFMPP (structurally related to the benzoyl analogue), the -CF₃ group contributes to 5-HT₁ receptor agonism and serotonin reuptake inhibition [3]. Molecular docking studies suggest -CF₃ fits into hydrophobic subpockets while its electron-withdrawing nature stabilizes cation-π interactions with receptor residues [3] [7].
Table 2: Trifluoromethyl Group Contributions to Bioactive Molecule Properties
Property Modulation | Mechanism | Biological Consequence |
---|---|---|
Lipophilicity Increase | High hydrophobicity of C-F bonds | Enhanced membrane penetration |
Metabolic Stability | Resistance to CYP450 oxidation | Prolonged plasma half-life |
Electron Withdrawal | Strong -I effect from fluorine atoms | Altered binding site interactions |
Steric Bulk | Van der Waals volume ≈ 38 ų | Selective fit into hydrophobic pockets |
Benzoyl-piperazine hybrids represent a privileged scaffold in drug discovery due to synthetic accessibility, structural diversity, and adaptable pharmacodynamics. The amide linkage provides conformational semi-rigidity, positioning aromatic and heterocyclic elements for optimal target engagement [7] [10]. 1-[2-(Trifluoromethyl)benzoyl]piperazine exemplifies this hybrid architecture, combining a fluorinated aromatic domain with a basic piperazine core.
Pharmacological applications include:
Synthetically, benzoyl-piperazines are accessible via N-acylation of piperazines with benzoyl chlorides or carboxylic acid derivatives. Transition-metal catalysis (e.g., Buchwald-Hartwig amination) further enables diversification at the aromatic ring [10]. The trifluoromethyl variant is prepared from 2-(trifluoromethyl)benzoic acid and piperazine using coupling reagents like HATU or T3P, with yields optimized under flow chemistry conditions [4] [10]. Commercial availability of building blocks (e.g., tert-butyl piperazine-1-carboxylate, 2-(trifluoromethyl)benzoyl chloride) facilitates rapid analog synthesis for structure-activity relationship studies [2] [4].
Table 3: Pharmacological Applications of Benzoyl-Piperazine Hybrids
Therapeutic Area | Compound Example | Key Activity | Source |
---|---|---|---|
Neuropsychiatry | TFMPP analogues | 5-HT₁ agonism, SERT inhibition | [3] |
Oncology | Chalcone-piperazine hybrids | Cytotoxicity (A549 IC₅₀ = 0.19 µM) | [7] |
Antiviral/Antibacterial | Oroxylin A-piperazine conjugates | HepG2 inhibition (IC₅₀ = 2.98 µM) | [7] |
Kinase Inhibition | CDK4/6 inhibitors (e.g., Palbociclib) | Kinase selectivity modulation | [10] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1